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molecular formula C10H9NO3 B1349374 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 203626-75-9

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No. B1349374
M. Wt: 191.18 g/mol
InChI Key: IXFLTVWYYQIVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417062B2

Procedure details

In 50 mL of acetonitrile was dissolved 0.49 g (2.60 mmol) of isoquinoline-3-carboxylic acid monohydrate. To this 0.28 g (2.87 mmol) of O,N-dimethyl-hydroxylamine hydrochloride, 0.4 mL (2.87 mmol) triethylamine and 0.921 g (3.13 mmol) of 4-(4,6-dimethoxy-[1,3,5]triazin-2-yl)-4-methyl-morpholin-4-ium chloride hydrate were added and stirred for 2 days and then evaporated. A mixture of dichloromethane and water was added to it and the organic layer was evaporated and purified using flash chromatography (0-20% methanol in dichloromethane). Fractions containing pure product were evaporated to yield 210 mg of the free base as a white solid. LC-MSD, m/z for C12H12N2O2 [M+H]+: 217.4, [M+Na]+: 239.4
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=O)[N:3]=1.Cl.[CH3:16][O:17][NH:18][CH3:19].C(N(CC)CC)C.O.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1>C(#N)C>[CH3:16][O:17][N:18]([CH3:19])[C:12]([C:4]1[N:3]=[CH:2][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:14] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
0.28 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.921 g
Type
reactant
Smiles
O.[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
O.C1=NC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
A mixture of dichloromethane and water
ADDITION
Type
ADDITION
Details
was added to it
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
Fractions containing pure product
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CON(C(=O)C=1N=CC2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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